Calpeptin
Overview
Description
Calpeptin is a potent, cell-permeable calpain inhibitor . Calpain is a Ca2±dependent protease, and Calpeptin has Ki values of 34 and 52 nM for μ- and m-calpains, respectively . It demonstrates neuroprotective effects, suggesting its ability to cross the blood-brain barrier .
Synthesis Analysis
In colorectal cancer cell lines, calpeptin treatment (100 µM for 30 min) significantly inhibited more than 50% of calpain activity . Autolysis of calpain-1 (i.e., activation) could be significantly suppressed by calpeptin (50 µM for 30 min) in MCF-7 .
Chemical Reactions Analysis
Calpeptin has been shown to inhibit the effect of Calpain, which leads to a decline of cell viability, enhances the efficacy of temozolomide, and restrains cell invasion . In vitro, human fibroblasts exposed to calpeptin showed reduced collagen synthesis, impaired TGFβ-induced differentiation into αSMA-expressing myofibroblasts, and were less efficient in a collagen gel contraction assay .
Physical And Chemical Properties Analysis
Calpeptin is a potent, cell-permeable calpain inhibitor . The molecular weight of Calpeptin is 362.47 .
Scientific Research Applications
The Calpain System
Calpeptin, a calpain inhibitor, plays a significant role in the study of the calpain system. Calpains are Ca2+-dependent proteases involved in various cellular processes such as cytoskeletal/membrane remodeling, signal transduction, and apoptosis. Understanding calpain's function and regulation is crucial in addressing tissue damage in conditions like myocardial infarcts, stroke, and brain trauma (Goll et al., 2003).
Apoptosis and Cancer Research
Calpeptin has been instrumental in apoptosis research, particularly in the context of cancer. For instance, in human melanoma cells, calpeptin inhibited calpain activation and subsequent apoptosis induced by cisplatin, shedding light on calpain-mediated pathways in drug-induced apoptosis (Mandic et al., 2002).
Neuroprotection and Spinal Cord Injury
In studies related to spinal cord injury (SCI), calpeptin was found to inhibit calpain activity, reducing tissue damage, axon and myelin protein loss, and apoptotic cell death. This highlights its potential as a therapeutic agent in SCI treatment (Banik et al., 1998).
Neuropeptide Research
Calpeptin's role extends to the field of neuropeptide research. It has been used in the study of various neuropeptides and their receptors, which play significant roles in cardiovascular, respiratory, cutaneous, neuronal, and intestinal systems (Brain & Cox, 2006).
Cell Penetrating Inhibitors
The development of calpeptin, a cell-penetrating calpain inhibitor, has been crucial in understanding calpain's role in intact cells. It is particularly potent in preventing Ca2+-ionophore-induced degradation of proteins in platelets, offering insights into calpain's function in cellular processes (Tsujinaka et al., 1988).
Neurodevelopmental Research
Calpeptin has also been used in neurodevelopmental research, particularly in studying the impact of calpain inhibition on hippocampal function and development. For example, postnatal treatment with calpeptin in rats led to hippocampal neurodevelopmental defects, offering insights into the risks associated with calpain inhibition in neonatal stages (Song et al., 2019).
Safety And Hazards
Future Directions
Calpeptin has been identified as a potential drug to treat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . It has been suggested that Calpeptin could be used for treating long COVID by inhibiting the overproduction of neutrophil extracellular traps potentially damaging lung cells and promoting clotting, together with limiting associated chronic inflammation, tissue damage, and pulmonary fibrosis .
properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUOGKHUUUWAF-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922464 | |
Record name | Calpeptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calpeptin | |
CAS RN |
117591-20-5 | |
Record name | Calpeptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calpeptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calpeptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALPEPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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